Cas no 91857-71-5 (1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-)
1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-
- 1H-Pyrazole-3-carboxylicacid,4-amino-5-phenyl-(9CI)
- 4-amino-3-phenyl-1H-pyrazole-5-carboxylic acid
- DTXSID20919483
- 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-
- SCHEMBL17966223
- 4-Amino-5-phenyl-1H-pyrazole-3-carboxylicacid
- 4-Amino-5-phenyl-3-pyrazolecarboxylic acid
- 91857-71-5
- 4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-
- YFGGWSNAPLJFNA-UHFFFAOYSA-N
-
- Inchi: 1S/C10H9N3O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,11H2,(H,12,13)(H,14,15)
- InChI Key: YFGGWSNAPLJFNA-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(C2C=CC=CC=2)=NN1)N)=O
Computed Properties
- Exact Mass: 203.069476538g/mol
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 92Ų
1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM529644-1g |
4-Amino-5-phenyl-1H-pyrazole-3-carboxylic acid |
91857-71-5 | 97% | 1g |
$1171 | 2022-03-01 |
1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl- Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-
Introduction to 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) and Its Emerging Applications in Chemical Biology
The compound 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) represents a significant advancement in the field of heterocyclic chemistry, particularly within the pyrazole scaffold. Pyrazole derivatives have long been recognized for their diverse pharmacological properties, making them indispensable in drug discovery and development. The specific structural features of this compound, including the presence of both an amino group at the 4-position and a phenyl ring at the 5-position, endow it with unique chemical and biological properties that are highly valuable for medicinal chemistry applications.
Recent advancements in chemical biology have highlighted the importance of pyrazole-based compounds in modulating various biological pathways. The 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- scaffold serves as a versatile platform for designing molecules that can interact with biological targets with high specificity. This compound has garnered attention due to its potential as a precursor in synthesizing novel bioactive molecules. The carboxylic acid functionality at the 3-position allows for further derivatization, enabling chemists to tailor the compound’s properties for specific applications.
In the realm of drug discovery, the combination of an amino group and a phenyl ring in 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) provides multiple opportunities for hydrogen bonding and hydrophobic interactions with biological targets. These interactions are crucial for achieving high affinity and selectivity in drug design. The phenyl ring, in particular, can enhance binding affinity through π-stacking interactions, which are frequently observed in protein-ligand binding studies. Such features make this compound an attractive candidate for developing small-molecule inhibitors or activators of various enzymes and receptors.
One of the most compelling aspects of this compound is its potential application in targeting inflammatory pathways. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, and modifications to the core scaffold can fine-tune their activity against specific inflammatory mediators. The amino group at the 4-position of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) can be exploited to develop molecules that inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX). These enzymes play a critical role in the production of pro-inflammatory cytokines and mediators.
Furthermore, the structural motif of this compound has shown promise in anticancer research. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as DNA replication and cell cycle progression. The presence of both an amino group and a phenyl ring enhances the ability of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl- (CAS No. 91857-71-5) to interact with biological targets involved in cancer cell proliferation and survival. Recent studies have demonstrated that derivatives of this scaffold can induce apoptosis in cancer cells while sparing normal cells, suggesting their potential as leads for novel anticancer therapies.
The synthetic accessibility of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-* is another factor contributing to its significance in medicinal chemistry. The compound can be synthesized through well-established methods involving condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides. This ease of synthesis allows researchers to rapidly explore analogues of this compound, facilitating high-throughput screening campaigns to identify biologically active molecules.
In conclusion,1H-Pyrazole-*3-carboxylic acid, *4-amino-*5-*phenyl-* (CAS No.*91857-*71-*5*) represents a valuable building block for drug discovery efforts aimed at modulating inflammatory and oncogenic pathways.* Its unique structural features,* including* an *amino* group* at* position *4* and a *phenyl* ring* at position *5,* provide multiple opportunities for designing molecules with enhanced binding affinity and selectivity.* As research* continues* to uncover new applications* for pyrazole derivatives,* this compound is poised to play a pivotal role* in developing next-generation therapeutic agents.*
91857-71-5 (1H-Pyrazole-3-carboxylicacid, 4-amino-5-phenyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)